Cas no 2248267-55-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate)

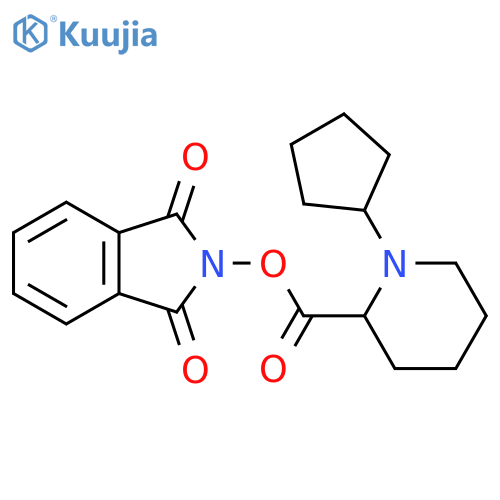

2248267-55-0 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6517934

- 2248267-55-0

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate

-

- インチ: 1S/C19H22N2O4/c22-17-14-9-3-4-10-15(14)18(23)21(17)25-19(24)16-11-5-6-12-20(16)13-7-1-2-8-13/h3-4,9-10,13,16H,1-2,5-8,11-12H2

- InChIKey: APAKALDSDUKNQZ-UHFFFAOYSA-N

- ほほえんだ: O(C(C1CCCCN1C1CCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 342.15795719g/mol

- どういたいしつりょう: 342.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 66.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6517934-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |

2248267-55-0 | 1g |

$943.0 | 2023-05-31 | ||

| Enamine | EN300-6517934-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |

2248267-55-0 | 0.25g |

$867.0 | 2023-05-31 | ||

| Enamine | EN300-6517934-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |

2248267-55-0 | 5g |

$2732.0 | 2023-05-31 | ||

| Enamine | EN300-6517934-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |

2248267-55-0 | 0.1g |

$829.0 | 2023-05-31 | ||

| Enamine | EN300-6517934-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |

2248267-55-0 | 2.5g |

$1848.0 | 2023-05-31 | ||

| Enamine | EN300-6517934-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |

2248267-55-0 | 0.5g |

$905.0 | 2023-05-31 | ||

| Enamine | EN300-6517934-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |

2248267-55-0 | 0.05g |

$792.0 | 2023-05-31 | ||

| Enamine | EN300-6517934-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |

2248267-55-0 | 10g |

$4052.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2248267-55-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬